![molecular formula C18H27N3O B2633740 1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine CAS No. 501104-34-3](/img/structure/B2633740.png)
1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine
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Description
1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPP is a piperazine derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Scientific Research Applications
Piperazine Derivatives in Anti-mycobacterial Research
Piperazine is a versatile scaffold that plays a crucial role in the development of compounds with significant anti-mycobacterial activity. The review by Girase et al. (2020) emphasizes the importance of piperazine derivatives in targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The authors detail the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules, showcasing piperazine's utility in creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine-Based Therapeutic Patent Overview
Rathi et al. (2016) provide an extensive review of patents involving piperazine compounds with therapeutic uses across a wide range of diseases. The review covers central nervous system agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents for pain relief and imaging applications. This highlights the broad potential and flexibility of the piperazine scaffold in drug discovery, underscoring its impact on pharmacokinetic and pharmacodynamic factors of resulting molecules (Rathi et al., 2016).
Piperazine in Antidepressant Development
Kumar et al. (2021) discuss the critical role of piperazine as a key substructure in the development of antidepressants. They explore the significance of the piperazine moiety in novel antidepressants, attributing its widespread use to the favorable CNS pharmacokinetic profile and specific binding conformations. The review provides a comprehensive overview of current developments, SAR studies, and the therapeutic potential of piperazine-based compounds in treating depression, offering insights into the design and optimization of new antidepressant drugs (Kumar et al., 2021).
properties
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-6-7-17(14-16(15)2)19-10-12-21(13-11-19)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZDLGHFYZGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)piperazinyl piperidyl ketone |
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